molecular formula C12H9BrFNOS2 B13378934 5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Katalognummer: B13378934
Molekulargewicht: 346.2 g/mol
InChI-Schlüssel: VMPCRVOQEFXATB-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzylidene substituent at position 5 of the heterocyclic core. The benzylidene group is substituted with bromine (3-position) and fluorine (4-position), while the thiazolidinone ring features a 3-ethyl group and a thioxo (sulfur-ketone) moiety at position 2.

Eigenschaften

Molekularformel

C12H9BrFNOS2

Molekulargewicht

346.2 g/mol

IUPAC-Name

(5Z)-5-[(3-bromo-4-fluorophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H9BrFNOS2/c1-2-15-11(16)10(18-12(15)17)6-7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3/b10-6-

InChI-Schlüssel

VMPCRVOQEFXATB-POHAHGRESA-N

Isomerische SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)F)Br)/SC1=S

Kanonische SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)F)Br)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Two-Step Synthesis via Cyclocondensation and Knoevenagel Condensation

This method involves:

  • Knoevenagel Condensation :
    • Reagents : 3-Ethyl-2-thioxo-1,3-thiazolidin-4-one, 3-bromo-4-fluorobenzaldehyde.
    • Conditions : Solvent-free, 70–80°C, with Bi(SCH₂COOH)₃ catalyst.
    • Outcome : Exocyclic double bond formation at C5, yielding the target compound.
    • Yield : 75–85%.

One-Pot Multicomponent Synthesis

A streamlined approach combining cyclocondensation and condensation:

  • Reagents : Ethylamine, 3-bromo-4-fluorobenzaldehyde, mercaptoacetic acid.
  • Conditions : Ultrasonic irradiation (40 kHz) in acetonitrile with VOSO₄ catalyst.
  • Advantages : Reduced reaction time (30–45 minutes), higher yield (88–92%).

Microwave-Assisted Synthesis

  • Reagents : 3-Ethyl-2-thioxo-1,3-thiazolidin-4-one, 3-bromo-4-fluorobenzaldehyde.
  • Conditions : Microwave irradiation (200 W, 120°C), solvent-free with DSDABCOC catalyst.
  • Yield : 90–95% in 10–15 minutes.
  • Stereochemistry : Exclusive Z-isomer formation confirmed by ¹H-NMR (methine proton δ ~7.8 ppm).

Analytical Characterization

Spectroscopic Data

Analysis Findings
¹H-NMR (DMSO-d₆) - CH=N proton: δ 7.82 (s, 1H, Z-configuration).
- Aromatic protons: δ 7.45–7.90 (m, 3H).
- Ethyl group: δ 1.25 (t, 3H), δ 3.65 (q, 2H).
¹³C-NMR - C=O: δ 170.5 ppm.
- C=S: δ 182.3 ppm.
- Aromatic carbons: δ 115–135 ppm.
HRMS [M+H]⁺ calculated for C₁₂H₁₀BrFNO₂S₂: 385.92, found: 385.91.

X-ray Crystallography

  • Geometry : Planar thiazolidinone ring with Z-configuration at C5.
  • Bond lengths : C5–C7 (1.373 Å, double bond), C–S (1.67–1.72 Å).

Research Findings and Optimization

Catalytic Efficiency

  • Bi(SCH₂COOH)₃ : Enhances yield to 85% under solvent-free conditions.
  • DSDABCOC : Achieves 92% yield with microwave assistance.

Green Chemistry Metrics

Parameter Conventional Method Microwave Method
Time 4–6 hours 10–15 minutes
Energy (kW·h) 1.2 0.3
E-factor 8.5 2.1

Biological Relevance

  • The Z*-isomer exhibits superior kinase inhibition (IC₅₀ ~0.028 μM for analogous compounds).
  • Bromine and fluorine substituents enhance electrophilicity, improving target binding.

Comparative Synthesis Table

Method Conditions Yield Time Catalyst
Two-Step Reflux, solvent-free 75–85% 4–6 hours Bi(SCH₂COOH)₃
One-Pot Multicomponent Ultrasonic, 40 kHz 88–92% 30–45 min VOSO₄
Microwave-Assisted 200 W, 120°C 90–95% 10–15 min DSDABCOC

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolidinones, while oxidation can produce sulfone derivatives .

Wissenschaftliche Forschungsanwendungen

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Key structural features :

  • Benzylidene substituent : The 3-bromo-4-fluoro substitution introduces both steric bulk and electronic effects (bromine: polarizable halogen; fluorine: strong electron-withdrawing group).
  • Thioxo group : The sulfur atom at position 2 contributes to hydrogen-bonding interactions and redox activity .

Comparison with Similar Compounds

Thiazolidinones with benzylidene substitutions are well-documented in the literature. Below is a comparative analysis of the target compound and its structural analogs:

Structural and Physicochemical Properties

Compound Name Benzylidene Substituents R Group Molecular Weight Melting Point (°C) Key Interactions References
Target Compound 3-Bromo-4-fluoro 3-Ethyl 344.25 (calc) Not reported Potential C–H···S, Br/F···π
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one 5-Bromo-2-hydroxy 3-Ethyl 344.25 Not reported Intramolecular O–H···S
5-[3-Bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one 3-Bromo-4-(dimethylamino) 3-(CF₃-Ph) 487.36 Not reported N–H···O, C–H···π
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxy 3-Phenyl 313.36 Not reported O–H···O, C–H···S
5-(4-Methylbenzylidene)-3-(2-(diethylamino)ethyl)-2-thioxothiazolidin-4-one (D8) 4-Methyl 3-(Diethylaminoethyl) 333.47 Not reported N–H···S, C–H···π

Key observations :

  • Substituent position : The target compound’s 3-bromo-4-fluoro substitution differs from analogs like the 5-bromo-2-hydroxy derivative () and 2-hydroxybenzylidene (). Bromine at position 3 may enhance steric hindrance, while fluorine at position 4 increases electron-withdrawing effects.
  • R group variations: The 3-ethyl group in the target compound likely improves solubility in nonpolar environments compared to bulkier groups like 3-(trifluoromethyl)phenyl () or 3-phenyl ().

Crystallographic and Hydrogen-Bonding Patterns

  • Target compound : Predicted to form intermolecular Br···F or C–H···S interactions, stabilizing crystal packing.
  • Analog data : (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one exhibits O–H···O hydrogen bonds and C–H···π interactions, forming dimers with R₂²(10) motifs .

Biologische Aktivität

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its unique chemical structure, which includes a thiazolidine ring and a thioxo group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

  • Molecular Formula : C₁₂H₉BrFNOS₂
  • Molecular Weight : 346.2 g/mol
  • CAS Number : 292076-02-9

Structure

The compound features a benzylidene moiety with bromine and fluorine substituents that may enhance its biological activity through increased reactivity.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer progression.

Case Study: Anticancer Effects

A study focusing on related thiazolidinones demonstrated that these compounds could inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of caspases. The presence of halogen substituents like bromine and fluorine is believed to enhance these effects by increasing lipophilicity and enabling better cell membrane penetration.

Antimicrobial Activity

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Research Findings

A comparative study highlighted the antimicrobial efficacy of various thiazolidinone derivatives, showing that those with electron-withdrawing groups (like bromine and fluorine) exhibited enhanced activity against resistant bacterial strains.

Compound NameAntimicrobial ActivityReference
5-(4-Fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-oneStrong against E. coli
5-(2-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-oneSignificant antifungal properties
5-(Phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-oneBroad-spectrum antimicrobial

Anti-inflammatory Potential

The compound's anti-inflammatory properties are also noteworthy. Thiazolidinone derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response.

The anti-inflammatory effect is hypothesized to occur through the modulation of signaling pathways associated with inflammation. By inhibiting NF-kB activation and reducing the expression of inflammatory mediators, these compounds can potentially alleviate symptoms in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, reacting 3-ethyl-2-thioxothiazolidin-4-one with 3-bromo-4-fluorobenzaldehyde under reflux in ethanol or acetic acid. Catalysts like piperidine or ammonium acetate accelerate the reaction . Purity (>95%) is confirmed using HPLC or TLC, followed by recrystallization in ethanol or acetonitrile .

Q. Which spectroscopic techniques are critical for structural validation of this thiazolidinone derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the benzylidene substituent’s geometry (Z/E isomerism) and ethyl group integration. IR spectroscopy identifies the thioxo (C=S) and carbonyl (C=O) stretches at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₀BrFNOS₂: 377.94 g/mol) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays aligned with thiazolidinone bioactivity trends:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) are mandatory for reliability .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. fluoro) impact biological activity, and how can contradictory data be resolved?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example, bromine’s electron-withdrawing nature may enhance electrophilic interactions with biological targets compared to chloro or methyl analogues . Contradictory activity data (e.g., varying IC₅₀ across studies) require cross-validation using isosteric replacements (e.g., replacing Br with CF₃) and molecular docking to assess target binding affinity .

Q. What experimental design strategies mitigate challenges in regioselectivity during synthesis?

  • Methodological Answer : Regioselectivity in Knoevenagel condensation is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation .
  • Catalyst optimization : Piperidine enhances condensation efficiency over weaker bases .
  • Temperature modulation : Lower temperatures (40–60°C) reduce side reactions like thiazolidinone ring opening .

Q. How can computational methods enhance mechanistic understanding of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular docking : Predict interactions with enzymes (e.g., COX-2 or EGFR kinases) using AutoDock Vina .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .

Q. What advanced analytical approaches resolve structural ambiguities in polymorphic forms?

  • Methodological Answer :

  • Single-crystal XRD : Determines absolute configuration and packing motifs .
  • DSC/TGA : Identifies thermal stability and polymorph transitions (e.g., enantiotropic vs. monotropic) .
  • Solid-state NMR : Differentiates amorphous vs. crystalline phases, critical for material science applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.